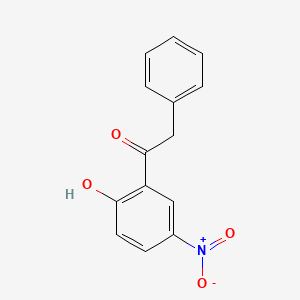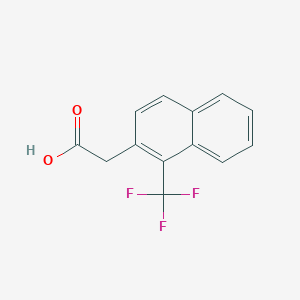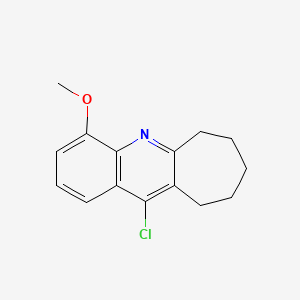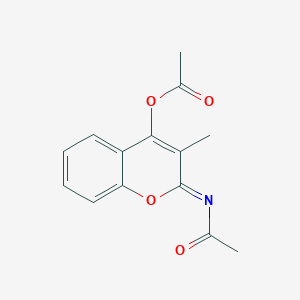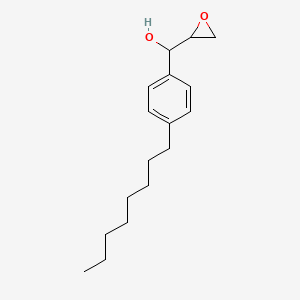![molecular formula C8H4Cl2N2O2S B11858758 Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the methyl esterification of the carboxylic acid group is achieved using methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., pyridine amines) and bases such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures (around 80°C).
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions are typically N-substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit various biological activities .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
作用機序
The mechanism of action of methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition can disrupt the metabolic processes of microorganisms, leading to their antimicrobial effects.
類似化合物との比較
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: A related compound with similar structural features but lacking the methyl ester group.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with a different ring fusion pattern.
Uniqueness
Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity
特性
分子式 |
C8H4Cl2N2O2S |
|---|---|
分子量 |
263.10 g/mol |
IUPAC名 |
methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2S/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3 |
InChIキー |
IWXVMCURNYDXAI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(S1)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


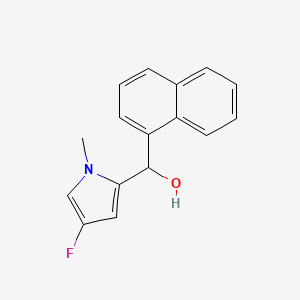
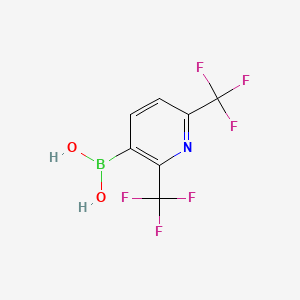
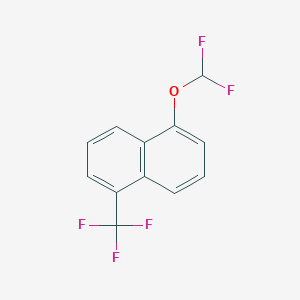
![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)

